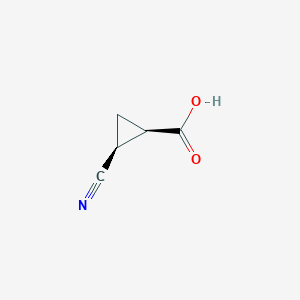
N-(3-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a trifluoromethyl group, a benzyl group, and a carboxamide group. These groups are attached to a dihydropyridine ring, which is a common structure in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. For example, the trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydropyridine ring, for example, is a six-membered ring with one nitrogen atom, one carbon-oxygen double bond, and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, and the trifluoromethyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been observed to undergo reactions at the benzylic position . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 345.2±42.0 °C and a density of 1.316±0.06 g/cm3 . These properties can potentially impact the compound’s bioavailability.
Result of Action
The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation can potentially lead to various molecular and cellular effects.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c1-14(28)16-6-3-8-18(12-16)26-20(29)19-9-4-10-27(21(19)30)13-15-5-2-7-17(11-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDCOGDLSXKDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)
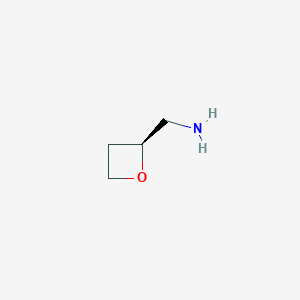
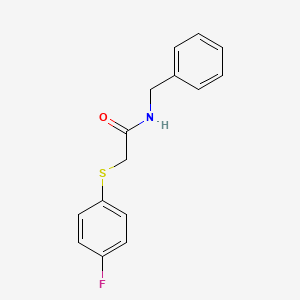
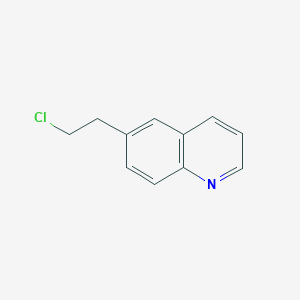
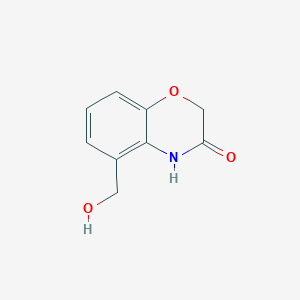
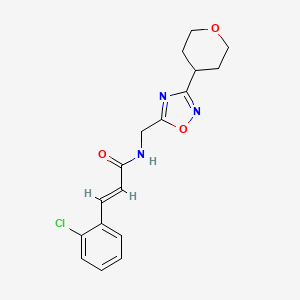
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)
![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)

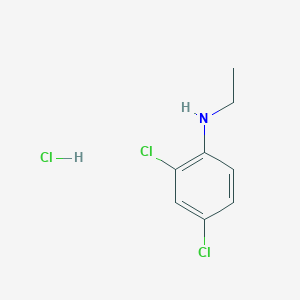
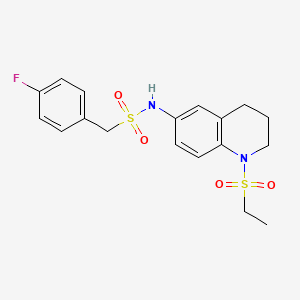
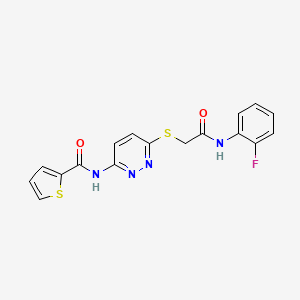
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)
